N-[3-(morpholin-4-yl)propyl]-3-nitrobenzenesulfonamide
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Overview
Description
N-[3-(morpholin-4-yl)propyl]-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a morpholine ring attached to a propyl chain, which is further connected to a nitrobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl]-3-nitrobenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 3-(morpholin-4-yl)propylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures (20-40°C)
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity. The process would also incorporate purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: Although less common, the morpholine ring can undergo oxidation under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 3-amino-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[3-(morpholin-4-yl)propyl]-3-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections due to its sulfonamide moiety.
Biological Studies: The compound can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-3-nitrobenzenesulfonamide is largely dependent on its application. In medicinal chemistry, sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is involved in the bacterial synthesis of folic acid. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
3-(N-morpholino)propanesulfonic acid (MOPS): A buffer used in biological and biochemical research.
N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide: A similar compound with a nitro group in a different position on the benzene ring.
Uniqueness
N-[3-(morpholin-4-yl)propyl]-3-nitrobenzenesulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a morpholine ring, propyl chain, and nitrobenzenesulfonamide group makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S/c17-16(18)12-3-1-4-13(11-12)22(19,20)14-5-2-6-15-7-9-21-10-8-15/h1,3-4,11,14H,2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLKJTHYIKXTNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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